
(Rac)-cis-N-Desmethyl Sertraline-d3 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Rac)-cis-N-Desmethyl Sertraline-d3 (hydrochloride) is an isotopically labeled version of N-Desmethyl Sertraline, which is a metabolite of Sertraline. Sertraline is a selective serotonin reuptake inhibitor commonly used as an antidepressant. The isotopic labeling with deuterium (d3) allows for the tracking and quantification of the compound in various research applications .
Méthodes De Préparation
The synthesis of (Rac)-cis-N-Desmethyl Sertraline-d3 (hydrochloride) involves the deuteration of N-Desmethyl Sertraline. The synthetic route typically includes the following steps:
Starting Material: The synthesis begins with Sertraline.
N-Demethylation: Sertraline undergoes N-demethylation to form N-Desmethyl Sertraline.
Deuteration: The N-Desmethyl Sertraline is then subjected to deuteration, where hydrogen atoms are replaced with deuterium atoms.
Hydrochloride Formation: Finally, the deuterated compound is converted to its hydrochloride salt form.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
(Rac)-cis-N-Desmethyl Sertraline-d3 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
(Rac)-cis-N-Desmethyl Sertraline-d3 (hydrochloride) has several scientific research applications, including:
Pharmacokinetic Studies: The compound is used in pharmacokinetic studies to track the metabolism and distribution of Sertraline in the body.
Environmental Research: It is utilized to detect and analyze the presence of pharmaceutical compounds in wildlife and environmental samples.
Clinical Testing: The compound serves as a reference standard in clinical testing to ensure the accuracy and reliability of analytical methods.
Drug Development: It is used in drug development to study the pharmacokinetics and pharmacodynamics of Sertraline and its metabolites.
Mécanisme D'action
The mechanism of action of (Rac)-cis-N-Desmethyl Sertraline-d3 (hydrochloride) is similar to that of Sertraline. It functions as a selective serotonin reuptake inhibitor, increasing the levels of serotonin in the brain by inhibiting its reuptake into presynaptic neurons. This leads to an enhancement of serotonergic neurotransmission, which is associated with improved mood and reduced symptoms of depression .
Comparaison Avec Des Composés Similaires
(Rac)-cis-N-Desmethyl Sertraline-d3 (hydrochloride) can be compared with other similar compounds, such as:
Sertraline: The parent compound, which is a selective serotonin reuptake inhibitor used as an antidepressant.
N-Desmethyl Sertraline: The non-deuterated version of the compound, which is a metabolite of Sertraline.
Fluoxetine: Another selective serotonin reuptake inhibitor with a similar mechanism of action but different chemical structure.
Citalopram: A selective serotonin reuptake inhibitor with a different chemical structure but similar pharmacological effects.
The uniqueness of (Rac)-cis-N-Desmethyl Sertraline-d3 (hydrochloride) lies in its isotopic labeling, which allows for precise tracking and quantification in research applications.
Propriétés
Formule moléculaire |
C16H16Cl3N |
|---|---|
Poids moléculaire |
331.7 g/mol |
Nom IUPAC |
(1S,4S)-1,2,2-trideuterio-4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1-amine;hydrochloride |
InChI |
InChI=1S/C16H15Cl2N.ClH/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13;/h1-5,7,9,11,16H,6,8,19H2;1H/t11-,16-;/m0./s1/i8D2,16D; |
Clé InChI |
YKXHIERZIRLOLD-QNOYXQFJSA-N |
SMILES isomérique |
[2H][C@]1(C2=CC=CC=C2[C@@H](CC1([2H])[2H])C3=CC(=C(C=C3)Cl)Cl)N.Cl |
SMILES canonique |
C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



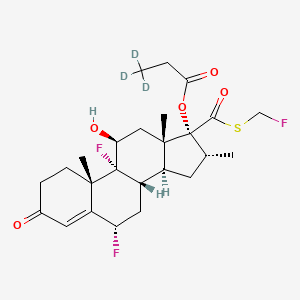
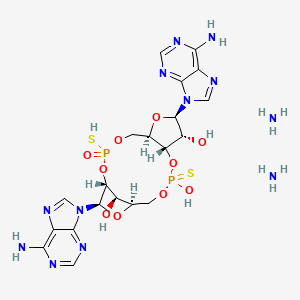

![(2,5-dioxopyrrolidin-1-yl) N-[6-[[(1R,4S,8R,10S,13S,16S,27R,34S)-4-(2-amino-2-oxoethyl)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-22-yl]oxy]hexyl]carbamate](/img/structure/B12421994.png)

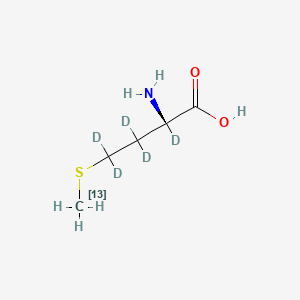
![N-methyl-2-morpholin-4-yl-N-[6-[2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-4-oxochromen-8-yl]dibenzothiophen-2-yl]acetamide](/img/structure/B12422013.png)
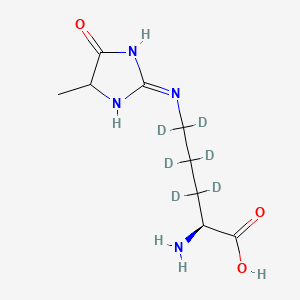

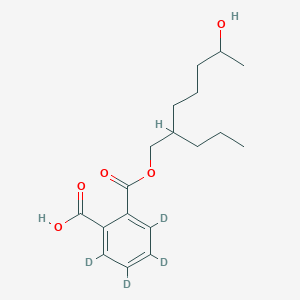

![3-[4-[4-(2-carboxyethyl)-N-[4-[8-[4-[4-(2-carboxyethyl)-N-[4-(2-carboxyethyl)phenyl]anilino]phenyl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaen-2-yl]phenyl]anilino]phenyl]propanoic acid](/img/structure/B12422057.png)

